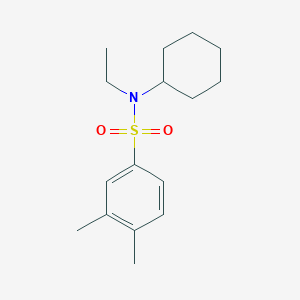![molecular formula C14H15Cl2NO3 B226427 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid, also known as DCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities. In
Mecanismo De Acción
The mechanism of action of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, as well as cell signaling pathways. In addition, 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid in lab experiments is its potential as a cancer therapy. 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may enhance the effectiveness of chemotherapy drugs. However, there are also limitations to using 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid in lab experiments. One limitation is the relatively low yield of the synthesis method, which may limit its availability for research. In addition, the mechanism of action of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid is not fully understood, which may make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective cancer therapies. Another area of research is to explore its potential as an antibiotic, as it has been shown to inhibit the growth of certain bacteria. Additionally, research could be done to optimize the synthesis method of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid, potentially increasing its availability for research. Finally, research could be done to explore the potential use of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid in other scientific fields, such as neuroscience or immunology.
Métodos De Síntesis
The synthesis of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid involves several steps. The starting material is 3,5-dichloroaniline, which is reacted with cyclohexanone in the presence of a base to form 3,5-dichlorophenylcyclohexanone. This intermediate is then reacted with phosgene and ammonia to form 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer therapy. 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy drugs. In addition, 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacteria.
Propiedades
IUPAC Name |
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMUYYFJVFSVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)






![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)

![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)
![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
